molecular formula C14H10ClNO4 B6403092 2-(2-Chloro-4-methylphenyl)-4-nitrobenzoic acid CAS No. 1261892-17-4

2-(2-Chloro-4-methylphenyl)-4-nitrobenzoic acid

Cat. No.: B6403092
CAS No.: 1261892-17-4
M. Wt: 291.68 g/mol
InChI Key: BSSNZESNSFNPDM-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro and methyl group on the benzene ring, along with a nitro group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methylphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(2-Chloro-4-methylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes chlorination, methylation, and nitration steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methylphenyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethylformamide).

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid, hydrochloric acid).

Major Products Formed

    Reduction: 2-(2-Chloro-4-methylphenyl)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

2-(2-Chloro-4-methylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the preparation of functional materials with specific properties.

    Analytical Chemistry: The compound can be used as a standard or reagent in analytical methods.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)-4-nitrobenzoic acid depends on its specific application. In medicinal chemistry, its effects are often related to its ability to interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-methylphenyl)benzoic acid: Lacks the nitro group, which significantly alters its reactivity and applications.

    4-Nitrobenzoic acid:

    2-Chloro-4-methylbenzoic acid: Lacks the nitro group, resulting in different chemical behavior and applications.

Properties

IUPAC Name

2-(2-chloro-4-methylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-8-2-4-10(13(15)6-8)12-7-9(16(19)20)3-5-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSNZESNSFNPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690255
Record name 2'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-17-4
Record name 2'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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